

Application Notes and Protocols for PMQA in Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PMQA (N-phenyl-N-(4-(1-(3-(quinolin-2-yl)prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)benzyl)aniline), also known as Zn-green, is a ratiometric fluorescent sensor designed for the detection of intracellular zinc ions (Zn²⁺).[1] As a cell membrane-permeable probe, **PMQA** is a valuable tool for imaging and quantifying Zn²⁺ dynamics in living cells, which play a crucial role in a multitude of cellular processes, including signal transduction, gene expression, and enzyme function.[1] [2][3] Alterations in zinc homeostasis have been implicated in various pathological conditions, making **PMQA** a relevant probe for drug development and disease research. This document provides detailed protocols for the application of **PMQA** in fluorescence microscopy for the quantitative analysis of intracellular zinc.

Quantitative Data Summary

The photophysical properties of **PMQA** make it suitable for ratiometric fluorescence imaging. Upon binding to Zn^{2+} , **PMQA** exhibits a notable redshift in its emission spectrum.[1]



Parameter	Value	Reference
Synonym	Zn-green	[1]
Probe Type	Ratiometric Fluorescent Sensor	[1]
Target Ion	Zn²+	[1]
Excitation Wavelength (Ex)	451-495 nm (Blue)	[1]
Emission Wavelength (Em)	496-570 nm (Green)	[1]
Emission Redshift upon Zn ²⁺ binding	85 nm	[1]
Cell Permeability	Yes	[1]

Experimental Protocols

This section outlines the necessary steps for preparing reagents, loading cells with **PMQA**, and acquiring images for the quantitative analysis of intracellular Zn²⁺.

Reagent Preparation

- PMQA Stock Solution:
 - Prepare a stock solution of PMQA at a concentration of 0.1 mM in Tris Buffer.[1]
 - For long-term storage, the stock solution can be stored at -20°C, protected from light. A
 stock solution kept at room temperature for a week showed no significant loss of PMQA
 as determined by HPLC analysis.[1]
- Imaging Buffer:
 - Use a suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-based buffer to maintain cellular health during the experiment.
- Control Reagents:



- Minimum Fluorescence (Fmin) Control: Prepare a solution of a cell-permeant zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), at a concentration of 50 μM in the imaging buffer.[4][5]
- Maximum Fluorescence (Fmax) Control: Prepare a solution containing a zinc salt (e.g., 100 μM ZnSO₄) and a zinc ionophore (e.g., 50 μM pyrithione) in the imaging buffer.[6][7]

Cell Loading and Imaging Protocol

- Cell Culture:
 - Plate adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure cells are healthy and at an appropriate confluency.
- PMQA Loading:
 - Dilute the PMQA stock solution in the imaging buffer to a final working concentration of 20 μM.[1]
 - Remove the cell culture medium and wash the cells once with the imaging buffer.
 - \circ Incubate the cells with the 20 μ M **PMQA** solution for 1 hour at 37°C in a cell culture incubator.[1]
- Washing:
 - After incubation, wash the cells twice with the imaging buffer to remove any excess, unloaded probe.
- Image Acquisition:
 - Mount the dish or coverslip onto the stage of a fluorescence microscope equipped for livecell imaging.
 - Excite the cells using a light source in the range of 451-495 nm.
 - Acquire fluorescence emission images at two different wavelength ranges to capture the signals from the Zn²⁺-free and Zn²⁺-bound forms of PMQA. Based on the 85 nm redshift,



one channel could be centered around the green emission of the unbound probe and a second channel in the more red-shifted region for the bound probe.

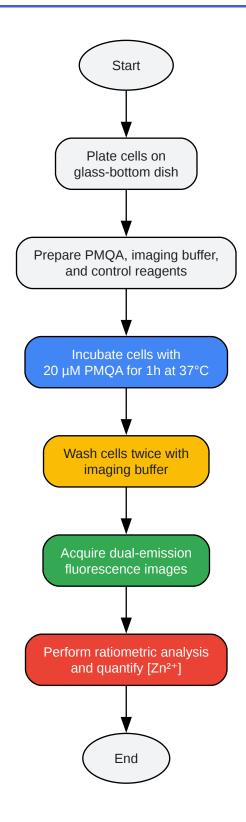
 For quantitative analysis, acquire images of the experimental samples, as well as cells treated with the Fmin (TPEN) and Fmax (ZnSO₄/pyrithione) control reagents.

Data Analysis

- Background Subtraction:
 - Subtract the background fluorescence from all acquired images.
- · Ratiometric Analysis:
 - Calculate the ratio of the fluorescence intensity from the Zn²⁺-bound form to the Zn²⁺-free form for each pixel in the image.
 - The ratio (R) can be calculated as: R = Intensity bound / Intensity free
 - The intracellular zinc concentration can then be estimated using the Grynkiewicz equation:
 [Zn²+] = Kd * [(R Rmin) / (Rmax R)] * (F_free_min / F_free_max)
 - Where Kd is the dissociation constant of **PMQA** for Zn²+, R is the measured ratio, Rmin is the ratio under zinc-free conditions (TPEN treatment), and Rmax is the ratio at zinc saturation (ZnSO₄/pyrithione treatment). F_free_min and F_free_max are the fluorescence intensities of the unbound indicator at minimal and maximal zinc concentrations, respectively.

Visualizations Experimental Workflow



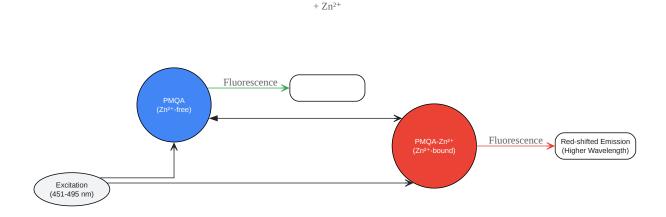


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Caption: Workflow for intracellular zinc imaging using PMQA.

Principle of Ratiometric Zinc Sensing with PMQA





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Caption: **PMQA**'s ratiometric response to zinc binding.

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